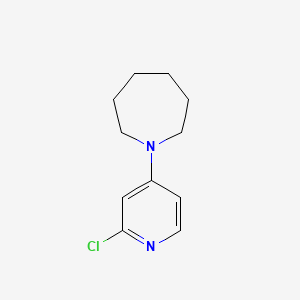
1-(2-Chloropyridin-4-yl)azepane
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: 1-(2-Chloropyridin-4-yl)azepane can be synthesized through several synthetic routes. One common method involves the reaction of 2-chloropyridine-4-carboxylic acid with azepan-1-amine under specific reaction conditions, such as heating in the presence of a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, temperature, and pressure are optimized to maximize the efficiency of the reaction and minimize by-products.
化学反応の分析
Types of Reactions: 1-(2-Chloropyridin-4-yl)azepane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
科学的研究の応用
1-(2-Chloropyridin-4-yl)azepane has found applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1-(2-Chloropyridin-4-yl)azepane exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
1-(2-Chloropyridin-4-yl)azepane can be compared with other similar compounds, such as 1-(2-chloropyridin-4-yl)ethanone and 2-chloropyridine-4-methanol. These compounds share structural similarities but differ in their functional groups and chemical properties. The uniqueness of this compound lies in its azepane ring, which imparts distinct chemical and biological properties compared to its analogs.
生物活性
1-(2-Chloropyridin-4-yl)azepane is a compound that has garnered attention in various fields of scientific research, particularly due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, enzyme inhibition properties, and its applications in medicinal chemistry.
Chemical Structure and Properties
This compound is characterized by a chloropyridine moiety attached to an azepane ring. The presence of the chloropyridine enhances its ability to interact with biological targets due to the electron-withdrawing nature of the chlorine atom, which can influence the compound's reactivity and binding affinity.
The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor. It may exert its effects by binding to the active sites of specific enzymes, thereby modulating their activity. This interaction can lead to significant biochemical changes within cells.
Enzyme Inhibition
Research indicates that this compound has shown potential in inhibiting various enzymes, particularly those involved in metabolic pathways. For instance, studies have highlighted its role in inhibiting phosphodiesterase enzymes, which are crucial for regulating cyclic nucleotide levels within cells. This inhibition can result in increased levels of cyclic guanosine monophosphate (cGMP), leading to enhanced vasodilation and other physiological effects.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Neuroprotective Effects
Recent studies have explored the potential neuroprotective effects of this compound. It has been suggested that this compound may help modulate neurotransmitter levels, providing therapeutic benefits in neurological disorders. The exact pathways involved in these effects are still under investigation.
Antiviral Activity
In addition to enzyme inhibition, there is emerging evidence supporting the antiviral properties of this compound. It has been shown to inhibit viral proteases, which are essential for viral replication. This activity indicates potential applications in developing antiviral therapies .
特性
IUPAC Name |
1-(2-chloropyridin-4-yl)azepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c12-11-9-10(5-6-13-11)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHLDYOVPUPDNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















